molecular formula C9H6Br2O B8047754 6-Bromo-3-(bromomethyl)benzofuran

6-Bromo-3-(bromomethyl)benzofuran

Cat. No.: B8047754
M. Wt: 289.95 g/mol
InChI Key: XGTHBNLZPMGDKJ-UHFFFAOYSA-N
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Description

6-Bromo-3-(bromomethyl)benzofuran is an organic compound characterized by a benzofuran core structure substituted with bromine atoms at the 6th and 3rd positions, and a bromomethyl group at the 3rd position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-3-(bromomethyl)benzofuran typically involves the bromination of benzofuran derivatives. One common method is the electrophilic aromatic substitution reaction, where benzofuran is treated with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactors with continuous monitoring of reaction parameters to ensure product consistency and purity. The use of automated systems for reagent addition and temperature control is common to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-3-(bromomethyl)benzofuran undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) are used under acidic conditions.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide (NaOCH3) in methanol.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of corresponding alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

6-Bromo-3-(bromomethyl)benzofuran is utilized in various scientific research fields due to its unique chemical structure and reactivity. Its applications include:

  • Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in drug discovery and development.

  • Industry: Employed in the synthesis of materials with specific properties, such as polymers and coatings.

Mechanism of Action

6-Bromo-3-(bromomethyl)benzofuran is compared to other similar compounds, such as benzofuran derivatives and brominated aromatic compounds. Its uniqueness lies in the presence of both bromine atoms and a bromomethyl group, which contribute to its distinct chemical and biological properties.

Comparison with Similar Compounds

  • Benzofuran: A core structure without bromine substitution.

  • Benzyl bromide: A benzene ring substituted with a bromomethyl group.

  • 6-Bromo-2-bromomethylbenzofuran: A structural isomer with bromine atoms at different positions.

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Properties

IUPAC Name

6-bromo-3-(bromomethyl)-1-benzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Br2O/c10-4-6-5-12-9-3-7(11)1-2-8(6)9/h1-3,5H,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGTHBNLZPMGDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)OC=C2CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Br2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of the product from Example 88, Part C (1.0 g, 4.74 mmol) and dibenzoyl peroxide (287 mg, 1.19 mmol) in chlorobenzene (24 mL) at reflux was treated in four portions with N-bromosuccinimide (843 mg, 4.74 mmol) over 30 min. The mixture was then stirred at reflux for 2 h. The mixture was cooled, filtered and concentrated and purified by column chromatography on silica gel, eluting with 7-30% chloroform in hexanes. The procedures afforded the title compound as a light yellow oil (438 mg, 32%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
287 mg
Type
reactant
Reaction Step One
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
843 mg
Type
reactant
Reaction Step Two
Yield
32%

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